4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have synthesized and analyzed the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, revealing their existence in the (ary1amino)methylene tautomer with intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).
Reaction Mechanisms and Derivatives
- The ene reactions of allenes with hexafluoroacetone have been studied, leading to various rearrangements and Diels-Alder reactions producing compounds with trifluoromethyl groups, demonstrating the versatility of these compounds in chemical synthesis (Taylor & Wright, 1973).
- The creation of spiro-fused (C2)-azirino-(C4)-pyrazolones introduces a new heterocyclic system, showcasing the potential for developing novel compounds with diverse structural features (Holzer et al., 2003).
Potential Applications in Medicine and Industry
- A study on the antimicrobial activity of various fluorine-containing pyrazolone derivatives highlights their potential as bioactive compounds, indicating the broader applicability of such chemicals beyond their basic structural and synthetic interest (Shelke et al., 2007).
- The synthesis and actinide and lanthanide complexation of ligands related to pyrazol-3-ones demonstrate their utility in nuclear waste management and the extraction of specific metals, suggesting applications in environmental chemistry and material science (Smith et al., 1989).
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-20-13(21)9(12(19-20)14(15,16)17)7-18-10-5-4-8(22-2)6-11(10)23-3/h4-7,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJEPCSKVBLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.